molecular formula C14H12N2 B6144984 3-ethynyl-N-[(pyridin-2-yl)methyl]aniline CAS No. 1019512-63-0

3-ethynyl-N-[(pyridin-2-yl)methyl]aniline

Cat. No.: B6144984
CAS No.: 1019512-63-0
M. Wt: 208.3
InChI Key:
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Description

3-ethynyl-N-[(pyridin-2-yl)methyl]aniline is an organic compound with the molecular formula C14H12N2 It is characterized by the presence of an ethynyl group attached to an aniline moiety, which is further substituted with a pyridin-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-N-[(pyridin-2-yl)methyl]aniline typically involves the coupling of an ethynyl group with an aniline derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an ethynylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-N-[(pyridin-2-yl)methyl]aniline can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of various substituents onto the aromatic ring.

Scientific Research Applications

3-ethynyl-N-[(pyridin-2-yl)methyl]aniline has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-ethynyl-N-[(pyridin-2-yl)methyl]aniline involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, while the pyridin-2-ylmethyl group can enhance the compound’s binding affinity to certain enzymes or receptors. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-ethynylaniline: Lacks the pyridin-2-ylmethyl group, resulting in different chemical properties and reactivity.

    N-[(pyridin-2-yl)methyl]aniline:

Uniqueness

3-ethynyl-N-[(pyridin-2-yl)methyl]aniline is unique due to the combination of the ethynyl and pyridin-2-ylmethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

1019512-63-0

Molecular Formula

C14H12N2

Molecular Weight

208.3

Purity

95

Origin of Product

United States

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